Cas no 2229331-88-6 (1-methyl-5-(prop-2-yn-1-yl)-1H-1,3-benzodiazole)
1-methyl-5-(prop-2-yn-1-yl)-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- 1-methyl-5-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
- EN300-1784134
- 2229331-88-6
-
- Inchi: 1S/C11H10N2/c1-3-4-9-5-6-11-10(7-9)12-8-13(11)2/h1,5-8H,4H2,2H3
- InChI Key: DJNOLXTYBRLKNM-UHFFFAOYSA-N
- SMILES: N1(C)C=NC2C=C(CC#C)C=CC1=2
Computed Properties
- Exact Mass: 170.084398327g/mol
- Monoisotopic Mass: 170.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 17.8Ų
1-methyl-5-(prop-2-yn-1-yl)-1H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1784134-0.05g |
1-methyl-5-(prop-2-yn-1-yl)-1H-1,3-benzodiazole |
2229331-88-6 | 0.05g |
$924.0 | 2023-09-19 | ||
| Enamine | EN300-1784134-0.1g |
1-methyl-5-(prop-2-yn-1-yl)-1H-1,3-benzodiazole |
2229331-88-6 | 0.1g |
$968.0 | 2023-09-19 | ||
| Enamine | EN300-1784134-0.25g |
1-methyl-5-(prop-2-yn-1-yl)-1H-1,3-benzodiazole |
2229331-88-6 | 0.25g |
$1012.0 | 2023-09-19 | ||
| Enamine | EN300-1784134-0.5g |
1-methyl-5-(prop-2-yn-1-yl)-1H-1,3-benzodiazole |
2229331-88-6 | 0.5g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1784134-1.0g |
1-methyl-5-(prop-2-yn-1-yl)-1H-1,3-benzodiazole |
2229331-88-6 | 1g |
$1100.0 | 2023-06-02 | ||
| Enamine | EN300-1784134-2.5g |
1-methyl-5-(prop-2-yn-1-yl)-1H-1,3-benzodiazole |
2229331-88-6 | 2.5g |
$2155.0 | 2023-09-19 | ||
| Enamine | EN300-1784134-5.0g |
1-methyl-5-(prop-2-yn-1-yl)-1H-1,3-benzodiazole |
2229331-88-6 | 5g |
$3189.0 | 2023-06-02 | ||
| Enamine | EN300-1784134-10.0g |
1-methyl-5-(prop-2-yn-1-yl)-1H-1,3-benzodiazole |
2229331-88-6 | 10g |
$4729.0 | 2023-06-02 | ||
| Enamine | EN300-1784134-1g |
1-methyl-5-(prop-2-yn-1-yl)-1H-1,3-benzodiazole |
2229331-88-6 | 1g |
$1100.0 | 2023-09-19 | ||
| Enamine | EN300-1784134-5g |
1-methyl-5-(prop-2-yn-1-yl)-1H-1,3-benzodiazole |
2229331-88-6 | 5g |
$3189.0 | 2023-09-19 |
1-methyl-5-(prop-2-yn-1-yl)-1H-1,3-benzodiazole Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 1-methyl-5-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
Introduction to 1-methyl-5-(prop-2-yn-1-yl)-1H-1,3-benzodiazole (CAS No. 2229331-88-6)
1-methyl-5-(prop-2-yn-1-yl)-1H-1,3-benzodiazole, identified by the chemical abstracts service number CAS No. 2229331-88-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the benzodiazole class, which is well-documented for its diverse biological activities. The unique structural features of 1-methyl-5-(prop-2-yn-1-yl)-1H-1,3-benzodiazole, particularly the presence of a propargyl group and a methyl substituent on the benzodiazole core, contribute to its distinctive chemical properties and potential therapeutic applications.
The benzodiazole scaffold is renowned for its role in the development of anxiolytics, sedatives, and anticonvulsants due to its ability to modulate the gamma-aminobutyric acid (GABA) receptor system. The introduction of a propargyl group at the 5-position and a methyl group at the 1-position in 1-methyl-5-(prop-2-yn-1-yl)-1H-1,3-benzodiazole introduces additional functionalization that may enhance its pharmacological profile. This modification can influence both the metabolic stability and binding affinity of the compound, making it a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 1-methyl-5-(prop-2-yn-1-yl)-1H-1,3-benzodiazole with biological targets with greater accuracy. Studies suggest that the propargyl group may facilitate interactions with enzymes or receptors involved in neurotransmitter pathways, potentially leading to novel therapeutic effects. Additionally, the methyl substituent could enhance lipophilicity, improving membrane permeability and thus oral bioavailability.
The synthesis of 1-methyl-5-(prop-2-yn-1-yl)-1H-1,3-benzodiazole involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The propargyl functionality introduces a reactive site for further chemical modifications, allowing for the exploration of derivatives with tailored pharmacological properties. Researchers have been exploring various synthetic routes to optimize the production process, ensuring scalability for both laboratory and industrial applications.
In vitro studies have begun to unravel the potential biological activities of 1-methyl-5-(prop-2-yn-1-yHl)-lH-l,3-benzodiazole. Initial findings indicate that this compound may exhibit anxiolytic effects comparable to classical benzodiazepines but with potentially reduced side effects due to modifications that mitigate central nervous system depression. Furthermore, its interaction with other biological pathways remains an area of active investigation, particularly in relation to its potential role in treating neurodegenerative disorders.
The propargyl group in l-methyl-l-(prop-Z'-yn-l-I)-lH-l,l,-benzodiazole also opens avenues for bioconjugation strategies, enabling the development of prodrugs or targeted delivery systems. This flexibility is highly valuable in medicinal chemistry, as it allows for precise tuning of pharmacokinetic parameters. For instance, linking this compound to targeting ligands could enhance its specificity for certain pathological conditions, such as cancer or neuroinflammatory diseases.
As research progresses, l-methyl-S-(prop-Z'-yn-l-I)-lH-l,l,-benzodiazole is poised to become a key compound in drug discovery pipelines. Its unique structural features and promising preclinical data make it an attractive candidate for further development into novel therapeutics. Collaborative efforts between synthetic chemists and biologists are essential to fully exploit its potential and translate laboratory findings into clinical applications.
The growing interest in heterocyclic compounds like l-methyl-S-(prop-Z'-yn-l-I)-lH-l,l,-benzodiazole underscores the importance of continued innovation in pharmaceutical chemistry. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers can accelerate the discovery of next-generation therapeutics. The benzodiazole scaffold remains a cornerstone in medicinal chemistry due to its versatility and well-documented biological activity.
In conclusion, l-methyl-S-(prop-Z'-yn-l-I)-lH-l,l,-benzodiazole (CAS No. 2229331886) represents a significant advancement in pharmaceutical research. Its unique structural features and promising biological activities position it as a valuable tool for developing novel treatments across multiple therapeutic areas. As our understanding of its pharmacology expands,so too does its potential to improve human health through innovative drug design。
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